Cas no 103259-35-4 (Ethyl 5-Amino-1H-4-pyrazolecarboxylate)

Ethyl 5-Amino-1H-4-pyrazolecarboxylate is a versatile heterocyclic compound featuring both an amino and an ester functional group on a pyrazole core. Its structural properties make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of reactive sites allows for further functionalization, enabling the development of complex molecular architectures. This compound exhibits good stability under standard conditions, facilitating handling and storage. Its utility in medicinal chemistry is underscored by its role as a precursor for biologically active pyrazole derivatives. High purity grades are available to meet rigorous research and industrial requirements.
Ethyl 5-Amino-1H-4-pyrazolecarboxylate structure
103259-35-4 structure
Product Name:Ethyl 5-Amino-1H-4-pyrazolecarboxylate
CAS No:103259-35-4
MF:C6H9N3O2
MW:155.154560804367
CID:95168
PubChem ID:81472
Update Time:2025-10-24

Ethyl 5-Amino-1H-4-pyrazolecarboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-amino-1H-pyrazole-4-carboxylate
    • 1H-Pyrazole-4-carboxylic acid, 3-amino-, ethyl ester
    • Ethyl 5-amino-1H-pyrazole-4-carboxylate AldrichCPR
    • Ethyl 3-amino-1H-pyrazole-4-carboxylate
    • Ethyl 3-amino-4-pyrazolecarboxylate
    • 3-Amino-4-carbethoxypyrazole
    • 5-Amino-1H-pyrazole-4-carboxylic acid ethyl ester
    • 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester
    • Ethyl 3-aminopyrazole-4-carboxylate
    • 3-Amino-4-ethoxycarbonylpyrazole
    • 3-Amino-4-carbethoxypyrazol
    • Ethyl3-amino-4-pyrazolecarboxylate
    • Ethyl 5-aminopyrazol
    • HMS2341C24
    • TS-00077
    • 6994-25-8
    • Pyrazole carboxylic ester 4
    • ethyl 3-amino-1H-pyrazole-4-carboxylate;Ethyl 3-Aminopyrazole-4-carboxylate
    • 19750-02-8
    • YPXGHKWOJXQLQU-UHFFFAOYSA-
    • 3-amino-4-carboethoxypyrazole
    • Ethyl-3-Aminopyrazole-4-carboxylate
    • AKOS000265416
    • ChemDiv2_008143
    • 1260243-04-6
    • 3-Amino-1H-pyrazole-4-carboxylicacidethylester
    • MLS000104802
    • F0255-0027
    • Z57683723
    • NSC 521580
    • 5-aminopyrazole-4-carboxylic acid ethyl ester
    • 103259-35-4
    • ethyl 3-amino-2H-pyrazole-4-carboxylate
    • Ethyl-5-amino-1H-pyrazole-4-carboxylate
    • ALLOPURINOL IMPURITY D [EP IMPURITY]
    • HY-W007997
    • EINECS 230-262-3
    • FT-0648468
    • NSC521580
    • 9GY5HA1GAA
    • DTXSID10990206
    • CHEMBL507899
    • FT-0614993
    • ethyl 3-amino-pyrazol-4-carboxylate
    • AC-23178
    • A4320
    • BDBM14781
    • 1H-PYRAZOLE-4-CARBOXYLIC ACID, 5-AMINO-, ETHYL ESTER
    • Ethyl 3-aminopyrazole-4-carboxylate, 98%
    • HMS554K13
    • BP-10088
    • E0766
    • MFCD00005238
    • AE-562/40195503
    • CCG-2127
    • A9244
    • 3-amino4-carbethoxypyrazole
    • SR-01000577330-1
    • Q27272542
    • Ethyl5-aminopyrazol-4-carboxylate
    • MFCD00114562
    • AB03454
    • CS-W007997
    • Maybridge1_004633
    • BB 0256781
    • FS-1117
    • 3-amino-4-ethoxycarbonyl-pyrazole
    • EN300-26145
    • Ethyl 5-aminopyrazol-4-carboxylate
    • ethyl 5-aminopyrazole-4-carboxylate
    • Ethyl-3-amino-4-pyrazole carboxylate
    • ethyl 3-amino-pyrazole-4-carboxylate
    • ethyl 3-amino-1h-pyrazole4-carboxylate
    • SR-01000577330
    • SCHEMBL309220
    • CL3441
    • Allopurinol Imp. D (EP); Allopurinol USP Related Compound D; Allopurinol USP RC D; Ethyl 5-Amino-1H-pyrazole-4-carboxylate; Allopurinol Related Compound D; Allopurinol Impurity D
    • Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
    • W-206450
    • ethyl 3-aminopyrazole 4-carboxylate
    • HMS1392C03
    • AM20100659
    • Ethyl 3-amino-1H-pyrazole-4-carboxylate #
    • NSC-521580
    • SB21924
    • 3-Amino-4-pyrazolecarboxylic Acid Ethyl Ester
    • 5-amino-4-pyrazolecarboxylic acid, ethyl ester
    • Ethyl 5-amino-1H-pyrazole-4-carboxylate, AldrichCPR
    • SMR000054735
    • EC 230-262-3
    • Allopurinol Impurity D
    • UNII-9GY5HA1GAA
    • doi:10.14272/YPXGHKWOJXQLQU-UHFFFAOYSA-N.1
    • A889866
    • AM807136
    • DS-1709
    • Ethyl 3-amino-4-pyrazole carboxylate
    • AKOS000266226
    • BB 0219112
    • BCP21454
    • InChI=1/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9)
    • NS00010231
    • Allopurinol impurity D, European Pharmacopoeia (EP) Reference Standard
    • ethyl5-amino-1H-pyrazole-4-carboxylate
    • EU-0096157
    • BBL005567
    • ALBB-010725
    • STK298895
    • 5-AMINO-1H-PYRAZOLE-4-CARBOXYLICACID ETHYL ESTER
    • DB-297547
    • DB-368237
    • Ethyl 5-Amino-1H-4-pyrazolecarboxylate
    • Inchi: 1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9)
    • InChI Key: YPXGHKWOJXQLQU-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=NNC=1N)=O

Computed Properties

  • Exact Mass: 155.06957
  • Monoisotopic Mass: 155.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 81

Experimental Properties

  • PSA: 81

Ethyl 5-Amino-1H-4-pyrazolecarboxylate Security Information

  • Hazard Category Code: 43
  • Safety Instruction: 36/37
  • Hazardous Material Identification: Xi

Ethyl 5-Amino-1H-4-pyrazolecarboxylate Pricemore >>

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Additional information on Ethyl 5-Amino-1H-4-pyrazolecarboxylate

Research Brief on Ethyl 5-Amino-1H-4-pyrazolecarboxylate (CAS: 103259-35-4) in Chemical Biology and Pharmaceutical Applications

Ethyl 5-Amino-1H-4-pyrazolecarboxylate (CAS: 103259-35-4) is a pyrazole derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. Recent studies have highlighted its potential in addressing unmet medical needs, particularly in oncology and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry explored the role of Ethyl 5-Amino-1H-4-pyrazolecarboxylate as a building block for novel CDK inhibitors. Researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy, achieving nanomolar IC50 values against CDK4/6.

In the antimicrobial domain, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis of new pyrazole-based analogs using 103259-35-4 as the starting material. These analogs showed remarkable activity against drug-resistant strains of Staphylococcus aureus, with MIC values ranging from 0.5-2 μg/mL. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall biosynthesis through inhibition of key enzymes in the peptidoglycan synthesis pathway.

From a synthetic chemistry perspective, advancements in green chemistry approaches have been applied to the production of Ethyl 5-Amino-1H-4-pyrazolecarboxylate. A 2024 study in ACS Sustainable Chemistry & Engineering described a novel biocatalytic method for its synthesis, achieving 85% yield with significantly reduced environmental impact compared to traditional methods. This development addresses growing concerns about sustainable pharmaceutical manufacturing.

The pharmacokinetic properties of derivatives based on 103259-35-4 have also seen improvements in recent research. A team from MIT reported in Nature Communications (2023) on the development of prodrug versions that significantly enhance oral bioavailability while maintaining therapeutic efficacy. This breakthrough could potentially overcome previous limitations in clinical translation of pyrazole-based therapeutics.

Looking forward, the versatility of Ethyl 5-Amino-1H-4-pyrazolecarboxylate continues to inspire innovative applications. Current clinical trials include its derivatives as potential treatments for neurodegenerative diseases, with preliminary results showing promise in modulating neuroinflammatory pathways. The compound's unique chemical structure allows for diverse modifications, making it a valuable scaffold in the medicinal chemist's toolbox.

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